(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
Description
This compound is a methanone derivative featuring a 1-methylindole moiety linked to a piperazine ring substituted with a 2-pyridinylethyl group. The indole ring is substituted at the 5-position, while the piperazine is functionalized at the 1-position via a carbonyl group. Structurally, it combines aromatic heterocycles (indole and pyridine) with a flexible piperazine-ethyl chain, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1-methylindol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N4O/c1-23-10-7-17-16-18(5-6-20(17)23)21(26)25-14-12-24(13-15-25)11-8-19-4-2-3-9-22-19/h2-7,9-10,16H,8,11-15H2,1H3 |
InChI Key |
USYJIHXCALCJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Acylation
-
Activation of Carboxylic Acid :
1-Methyl-1H-indole-5-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acid chloride. Excess SOCl₂ is removed under vacuum. -
Nucleophilic Acyl Substitution :
The acid chloride is treated with 4-[2-(pyridin-2-yl)ethyl]piperazine in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6 h.
Key Data :
Carbodiimide Coupling (EDC/HOBt)
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation:
-
Reaction Setup :
The carboxylic acid, EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM. After 30 min activation, the piperazine derivative is added, and the mixture stirs at 25°C for 12 h.
Key Data :
Optimization Strategies and Challenges
Regioselectivity in Indole Synthesis
The C5 position’s reactivity is enhanced using directed metalation groups (DMGs) . For example, introducing a temporary methoxy group at C6 directs lithiation to C5, followed by carboxylation and subsequent demethylation.
Piperazine Alkylation Side Reactions
Excess alkylating agent leads to bis-alkylation. Schlenk techniques under inert atmospheres and strict stoichiometric control minimize this issue.
Purification Challenges
The final compound’s polarity necessitates flash chromatography (silica gel, ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient).
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole and piperazine can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in breast cancer cells through modulation of signaling pathways involved in cell survival and death .
Neurological Disorders
The compound has been investigated for its potential as a treatment for neurological disorders, particularly through its action as a histamine H3 receptor antagonist. Histamine receptors are implicated in various neurological conditions, including obesity and cognitive disorders. The antagonistic activity on H3 receptors may enhance neurotransmitter release, thereby improving cognitive function and reducing appetite .
Antidepressant Effects
Indole derivatives have been associated with antidepressant effects due to their ability to modulate serotonin levels in the brain. The structural features of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone suggest potential interactions with serotonin receptors, making it a candidate for further research in the treatment of depression .
Case Studies
Synthesis and Development
The synthesis of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions, including the formation of the indole and piperazine moieties followed by coupling reactions. Various synthetic pathways have been optimized to improve yield and purity while minimizing by-products .
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyridine moieties allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Indole-Piperazine Scaffolds
The compound shares structural homology with several indole-piperazine methanones reported in the literature. Key comparisons include:
Key Observations :
- Piperazine Substituents : The 2-pyridinylethyl group offers moderate hydrophilicity compared to bulky benzhydryl () or pyrazine-methyl () groups, which could influence blood-brain barrier penetration .
Functional Analogues with Piperazine-Ethanone Cores
Compounds like DPFE (1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone) and VU0405398 (a pyridinyl-methanone derivative) highlight the role of piperazine-ethanone scaffolds in biased allosteric modulation (e.g., metabotropic glutamate receptors) . Unlike these analogues, the target compound’s indole-pyridine combination may favor selectivity for monoaminergic systems over glutamatergic targets .
Therapeutic Potential and Limitations
- Anti-inflammatory Applications : Analogues like 122–125 () demonstrate COX-2 inhibition, suggesting the target compound could be screened for similar activity. However, its pyridine-ethyl group may reduce COX-2 affinity compared to trimethylpyrazine derivatives .
- Neuroleptic Potential: The piperazine-methanone scaffold in ’s neuroleptic candidate indicates CNS applicability, but the target’s indole substitution might shift selectivity toward serotonin receptors (e.g., 5-HT2A) .
Biological Activity
The compound (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety, a piperazine ring, and a pyridine group. Its molecular formula is with a molecular weight of approximately 321.44 g/mol. The structural complexity contributes to its diverse biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives of indole compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the piperazine and pyridine groups may enhance binding affinity to specific receptors involved in tumor growth regulation .
- Neuroprotective Effects : Compounds with indole structures often exhibit neuroprotective properties. This may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially making them candidates for developing new antibiotics .
Biological Activity Data
The following table summarizes the biological activities reported for (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Neuroprotection | Reduces oxidative stress | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study evaluated the effects of an indole-based compound on various cancer cell lines, demonstrating significant cytotoxicity at concentrations above 5 µM. The study highlighted selective lethality towards RAS-mutated cells, indicating potential for targeted therapy .
- Neurodegenerative Diseases : Research into neuroprotective effects found that similar compounds could mitigate neuronal damage in models of Alzheimer's disease. The mechanism involved modulation of inflammatory pathways and reduction of amyloid-beta toxicity .
- Antimicrobial Applications : A recent investigation into the antimicrobial properties of related indole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Q & A
Q. What are the typical synthetic pathways and critical reagents for synthesizing (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone?
The synthesis involves multi-step reactions, including:
- Amide formation : Coupling the indole moiety with the piperazine derivative using reagents like EDCI/HOBt or DCC .
- Alkylation : Introducing the pyridin-2-ylethyl group via nucleophilic substitution, often requiring anhydrous conditions and bases such as K₂CO₃ .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/methanol) to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indole and piperazine groups (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for pharmacological studies) .
Q. How can initial biological activity screening be conducted for this compound?
- In vitro assays : Test affinity for CNS targets (e.g., serotonin or histamine receptors) using radioligand binding assays .
- Dose-response curves : Determine IC₅₀ values in cell-based models (e.g., cAMP modulation in HEK293 cells) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the alkylation step of the synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Catalyst optimization : Introduce phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd(OAc)₂) for challenging substitutions .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like N-oxide formation in the pyridine ring .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?
- Competitive binding assays : Compare results with standardized reference compounds (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
- Molecular docking : Analyze binding poses in receptor homology models to identify steric clashes or solvation effects .
- Metabolic stability testing : Assess compound degradation in liver microsomes, which may explain potency discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Q. Table 1: SAR Trends for Piperazine-Indole Derivatives
Q. How can researchers evaluate compound stability under physiological conditions?
Q. What computational methods are suitable for predicting target interactions?
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A) over 100 ns to identify stable binding conformations .
- Free-energy perturbation (FEP) : Quantify ΔΔG for mutations in the receptor’s active site to guide rational design .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
